5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
CAS No.: 98489-83-9
Cat. No.: VC21307242
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98489-83-9 |
---|---|
Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | 5-(2-hydroxyethyl)-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12) |
Standard InChI Key | YZKGFQOBXIGBEF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C(=O)N=C(N1)SC)CCO |
SMILES | CC1=C(C(=O)NC(=N1)SC)CCO |
Canonical SMILES | CC1=C(C(=O)N=C(N1)SC)CCO |
Introduction
Chemical Structure and Properties
5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone belongs to the pyrimidinone class of compounds, which are heterocyclic molecules containing a pyrimidine ring with a ketone group. The molecular structure includes several key functional groups that contribute to its biological activity: a hydroxyethyl group at position 5, a methyl group at position 6, and a methylsulfanyl group at position 2.
Basic Physical and Chemical Properties
The compound is characterized by specific chemical and physical properties that define its behavior in biological systems and laboratory settings.
Table 1: Physical and Chemical Properties of 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
Property | Value |
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CAS Number | 98489-83-9 |
Molecular Formula | C₈H₁₂N₂O₂S |
Molecular Weight | 200.26 g/mol |
Appearance | Not specified in available data |
Solubility | Not specified in available data |
Melting Point | Not specified in available data |
The compound features a pyrimidinone core structure with specific substituents that influence its chemical reactivity and biological interactions. The hydroxyethyl group at position 5 contributes to the compound's polarity and potential for hydrogen bonding, while the methylsulfanyl group at position 2 adds lipophilic character, potentially enhancing cell membrane penetration.
Biological and Pharmaceutical Applications
Activity | Description | Evidence Level |
---|---|---|
Antimicrobial | Potential activity against bacterial pathogens | Preliminary (based on pyrimidinone class properties) |
Antiviral | Possible inhibition of viral replication | Preliminary (based on pyrimidinone class properties) |
Anticancer | Potential cytotoxicity against cancer cell lines | Preliminary (based on pyrimidinone class properties) |
The biological activities of this compound are attributed to its structural features, particularly the specific arrangement of functional groups that may interact with biological targets. The hydroxyethyl and methylsulfanyl groups potentially contribute to the compound's ability to interact with proteins and enzymes involved in cellular processes.
Hazard Type | Description | Precaution |
---|---|---|
Ingestion Hazard | Classified as harmful if swallowed | Avoid oral contact, do not eat or drink while handling |
Skin Contact | Can cause skin irritation | Wear protective gloves |
Eye Contact | Potential irritant | Use eye protection |
Inhalation | Specific data not available | Use in well-ventilated areas |
Research Significance
Current Research Directions
Research on 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone and related pyrimidinone derivatives focuses on several key areas:
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Exploration of structure-activity relationships to enhance biological activity
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Investigation of potential pharmaceutical applications
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Development of synthetic pathways to produce derivatives with improved properties
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Evaluation of specific molecular targets and mechanisms of action
The structural modifications, such as the addition of hydroxyethyl and methylsulfanyl groups, are studied to understand their influence on the compound's efficacy and specificity in biological systems.
Future Research Perspectives
Challenges and Opportunities
Research on 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone faces several challenges:
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Limited available data on its specific biological activities
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Need for comprehensive toxicity and safety profiles
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Competition from other pyrimidinone derivatives with established activities
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